Mesobilirubin

概要

説明

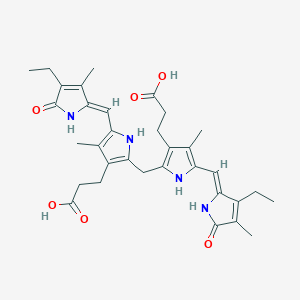

Mesobilirubin is a linear tetrapyrrole compound derived from the catabolism of heme. It is structurally similar to bilirubin, a well-known bile pigment. This compound is characterized by its yellow-orange color and is a significant intermediate in the breakdown of heme, which is crucial for the body’s management of waste products from red blood cells .

準備方法

Synthetic Routes and Reaction Conditions: Mesobilirubin can be synthesized using various approaches. One common method involves the “1 + 2 + 1” approach, where two equivalents of a monopyrrole are coupled to a dipyrrylmethane. Another method is the “2 + 2” approach, which involves the self-coupling of two equivalents of a dipyrrinone . These methods require specific reaction conditions, including controlled temperatures and the presence of catalysts to facilitate the coupling reactions.

Industrial Production Methods: Industrial production of this compound is less common due to its specific applications in research rather than large-scale industrial use. the synthesis methods mentioned above can be scaled up with appropriate adjustments to reaction conditions and equipment to meet industrial demands.

化学反応の分析

Types of Reactions: Mesobilirubin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form mesobiliverdin.

Reduction: this compound can be reduced to form bilirubin analogs.

Major Products: The major products formed from these reactions include mesobiliverdin, bilirubin analogs, and various substituted this compound derivatives .

科学的研究の応用

Biochemical Properties and Detection Methods

Mesobilirubin is primarily recognized for its role as an intermediate in the metabolism of bilirubin. It can be detected using advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These methods enable the separation and identification of this compound in biological samples, including urine and bile .

Table 1: Detection Techniques for this compound

| Technique | Description | Application Area |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Used for separating bilirubin derivatives | Clinical diagnostics |

| Mass Spectrometry (MS) | Identifies molecular species based on mass-to-charge ratio | Research on bilirubin metabolism |

Kernicterus Research

This compound has been implicated in the pathogenesis of kernicterus, a neurological condition resulting from elevated bilirubin levels in neonates. Experimental studies have shown that intracerebral injection of crystalline this compound in newborn kittens induces kernicteric pigmentation in cerebral tissues, suggesting that this compound may cross the blood-brain barrier under certain conditions . This finding underscores the importance of monitoring bilirubin levels in newborns to prevent neurological damage.

Hepatic Function and Disease

Research indicates that this compound may play a role in liver function and disease. Elevated levels of indirect bilirubin, including this compound, have been associated with better renal prognosis and reduced kidney fibrosis . Studies suggest that bilirubin treatment can protect against kidney injury by modulating inflammatory responses and oxidative stress pathways.

Table 2: Clinical Studies Involving this compound

| Study Focus | Findings | Reference |

|---|---|---|

| Kernicterus Induction | This compound induces cerebral pigmentation | |

| Kidney Injury Protection | Bilirubin treatment reduces fibrosis |

Antioxidant Properties

This compound exhibits antioxidant properties that may confer protective effects against oxidative stress-related conditions. Research has shown that bilirubin can suppress pulmonary inflammation and oxidative damage in models of emphysema . This suggests potential therapeutic applications for this compound in managing diseases characterized by oxidative stress.

Metabolic Regulation

Emerging studies indicate that bilirubin, including its derivatives like this compound, may influence metabolic processes. For instance, elevated bilirubin levels are correlated with improved insulin sensitivity and glucose tolerance in animal models of obesity . These findings suggest that this compound could be explored as a therapeutic agent for metabolic disorders.

作用機序

Mesobilirubin exerts its effects primarily through its interaction with various enzymes and proteins involved in heme metabolism. It is known to form complexes with human serum albumin, which facilitates its transport and excretion in the body . The molecular targets of this compound include enzymes like biliverdin reductase, which catalyzes the reduction of mesobiliverdin to this compound . The pathways involved in its metabolism are crucial for maintaining the balance of heme and its breakdown products in the body .

類似化合物との比較

Bilirubin: Structurally similar to mesobilirubin, bilirubin is a well-known bile pigment with significant biological importance.

Mesobiliverdin: This compound is an oxidized form of this compound and shares similar structural features.

Uniqueness of this compound: this compound is unique due to its specific structural features and its role as an intermediate in heme catabolism. Unlike bilirubin, this compound does not require glucuronidation for hepatobiliary elimination, making it distinct in its metabolic processing . Additionally, this compound exhibits unique spectroscopic properties, such as exciton coupled circular dichroism spectra, which are valuable in research applications .

生物活性

Mesobilirubin is a significant metabolite of bilirubin, primarily recognized for its presence in various biological systems. This article explores the biological activity of this compound, focusing on its biochemical properties, enzymatic interactions, potential therapeutic applications, and relevant case studies.

Overview of this compound

This compound is a tetrapyrrole compound that results from the reduction of bilirubin. It plays a crucial role in the metabolism of bilirubin in the human body and is involved in various biochemical pathways. Its structure allows it to participate in redox reactions, making it an important player in oxidative stress responses.

This compound exhibits several biochemical properties that contribute to its biological activity:

- Antioxidant Activity : this compound has been shown to possess antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage.

- Enzymatic Reduction : Research indicates that this compound can be reduced to urobilinogen by specific gut microbial enzymes, such as BilR. This reduction process is essential for bilirubin metabolism and excretion .

Enzymatic Interactions

The enzymatic reduction of this compound is primarily facilitated by gut microbiota. The enzyme BilR has been identified as capable of reducing both bilirubin and this compound to urobilinogen, demonstrating its significance in gut health and metabolism:

| Enzyme | Substrate | Product | Microbial Source |

|---|---|---|---|

| BilR | This compound | Urobilinogen | Clostridioides difficile, E. coli |

This reduction process highlights the importance of this compound in maintaining bilirubin homeostasis within the body.

Antioxidant Effects

This compound's antioxidant capacity has been linked to its ability to modulate oxidative stress markers in various cell types. Studies suggest that it may help mitigate oxidative damage in conditions like hyperbilirubinemia, where bilirubin levels are excessively high .

Anti-inflammatory Properties

Research has indicated that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines, thereby contributing to its therapeutic potential in inflammatory diseases. For instance, it has been shown to reduce TNFα expression in macrophage-like cells exposed to bacterial lipopolysaccharides .

Case Studies

-

Hyperbilirubinemia Management :

A study involving patients with severe unconjugated hyperbilirubinemia explored the effects of phototherapy on bilirubin and its derivatives, including this compound. The findings suggested that this compound could play a role in reducing bilirubin toxicity by promoting its conversion into less harmful metabolites . -

Gut Microbiome Interactions :

In a clinical setting, the presence of this compound was noted in fecal samples from patients undergoing treatment for tuberculosis. This observation suggests a potential interaction between drug metabolism and gut microbiota, where this compound might influence therapeutic outcomes through its metabolic pathways .

Research Findings

Recent studies have provided insights into the molecular mechanisms underlying the biological activities of this compound:

- Metabolic Pathways : this compound influences lipid and glucose metabolism through modulation of PPARα signaling pathways .

- Toxicity Assessment : Evaluations of new molecular entities (NMEs) have highlighted the importance of monitoring this compound levels as a biomarker for liver function and potential toxicity during drug development phases .

特性

IUPAC Name |

3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h13-14,34-35H,7-12,15H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b26-13-,27-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHKMUMXERBUAN-IFADSCNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC2=C(C(=C(N2)CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)CC)C)CCC(=O)O)CCC(=O)O)C)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(/C(=C/C2=C(C(=C(N2)CC3=C(C(=C(N3)/C=C\4/C(=C(C(=O)N4)C)CC)C)CCC(=O)O)CCC(=O)O)C)/NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316200 | |

| Record name | Mesobilirubin IXα | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16568-56-2 | |

| Record name | Mesobilirubin IXα | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16568-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesobilirubin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016568562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesobilirubin IXα | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mesobilirubin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。